

## physical and chemical properties of 8-Epiloganic Acid

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# An In-depth Technical Guide to 8-Epiloganic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of **8-Epiloganic Acid**, tailored for researchers, scientists, and drug development professionals.

## **Core Properties of 8-Epiloganic Acid**

**8-Epiloganic acid** is an iridoid glucoside found in plant species such as Linaria cymbalaria (Scrophulariaceae), Rehmannia glutinosa, and Triaenophora rupestris.[1][2][3] It is classified as a monoterpenoid. Structurally, its IUPAC name is (1S,4aS,6S,7S,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid.[2]

The known physical and chemical properties of **8-Epiloganic Acid** are summarized in the table below for easy reference and comparison.



Property	Value	Source
Molecular Formula	C16H24O10	[1][2][3]
Molecular Weight	376.36 g/mol	[1][2][3]
CAS Number	82509-41-9	[1][2][4]
Appearance	White to off-white solid	[4]
Melting Point	138-139 °C	[4][5]
Boiling Point (Predicted)	646.3 ± 55.0 °C	[4]
Density (Predicted)	1.60 ± 0.1 g/cm <sup>3</sup>	[4]
pKa (Predicted)	4.55 ± 0.70	[4]

The solubility of **8-Epiloganic Acid** in common laboratory solvents has been determined and is crucial for the preparation of stock solutions and experimental assays.

Solvent	Concentration	Conditions
DMSO	50 mg/mL (132.85 mM)	Requires sonication, warming, and heating to 60°C.[1][3]
H₂O	4.81 mg/mL (12.78 mM)	Requires sonication, warming, adjusting pH to 11 with 1 M NaOH, and heating to 60°C.[1]

### **Experimental Protocols**

Detailed methodologies for the preparation of stock solutions and their subsequent storage are critical for maintaining the integrity of **8-Epiloganic Acid** for research purposes.

To prepare stock solutions, it is recommended to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis.[1]

Protocol for DMSO Stock Solution:



- Weigh the desired amount of 8-Epiloganic Acid.
- Add the calculated volume of fresh, hygroscopic DMSO to achieve the target concentration (e.g., for a 10 mM solution, add 0.2657 mL of DMSO to 1 mg of the compound).[3]
- To enhance solubility, gently warm the tube to 37°C and oscillate in an ultrasonic bath.[1] For higher concentrations (e.g., 50 mg/mL), heating to 60°C may be necessary.[1][3]

Protocol for Aqueous Stock Solution:

- Weigh the desired amount of 8-Epiloganic Acid.
- Add the calculated volume of water.
- To aid dissolution, utilize an ultrasonic bath and warming.[1][3]
- Adjust the pH to 11 using 1 M NaOH and heat the solution to 60°C.[1][3]
- Before use in cell culture or other sterile applications, the aqueous solution should be filtersterilized using a 0.22 µm filter.[3]

Proper storage is essential to prevent degradation of the compound.

- General Storage of Solid Compound: Store at 4°C, protected from moisture and light.[1][3]
- Stock Solutions: Once prepared, solutions should be aliquoted into separate packages to avoid repeated freeze-thaw cycles.[1]
  - Store at -80°C for long-term storage (use within 6 months).[1][3]
  - Store at -20°C for short-term storage (use within 1 month).[1][3]

While a specific protocol for **8-Epiloganic Acid** is not detailed in the provided search results, a general methodology for the isolation of similar compounds, such as iridoid glycosides from plant material, typically involves the following steps. This can be adapted based on the specific plant matrix.

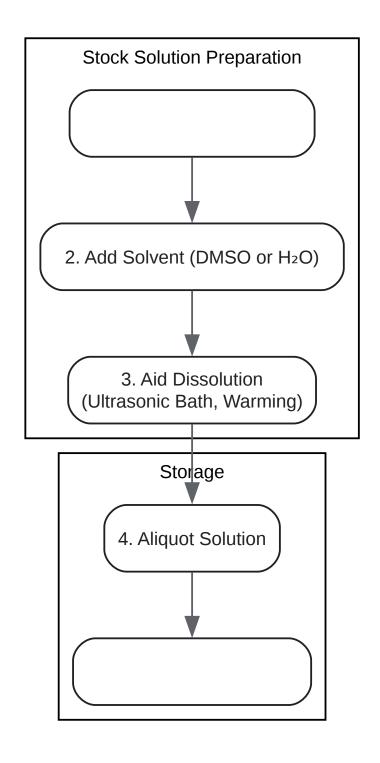


- Extraction: The dried and powdered plant material is extracted with a polar solvent like methanol or ethanol.
- Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Iridoid glycosides are typically found in the more polar fractions.
- Chromatography: The polar fractions are further purified using various chromatographic techniques:
  - Macroporous Resin Chromatography: To remove sugars and other highly polar impurities.
  - Silica Gel Column Chromatography: For separation based on polarity.
  - Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain the compound at high purity (>98%).[6]

### **Visualized Workflows and Relationships**

The following diagrams, created using Graphviz, illustrate key experimental workflows and logical relationships relevant to **8-Epiloganic Acid**.

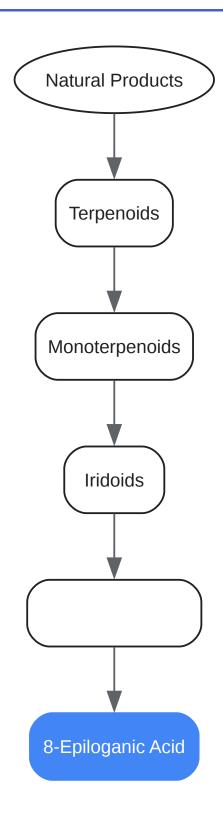




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Caption: Workflow for preparing and storing 8-Epiloganic Acid stock solutions.





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Caption: Hierarchical classification of **8-Epiloganic Acid**.



Note: Specific spectral data (NMR, IR, MS) for **8-Epiloganic Acid** were not available in the consulted search results. Researchers should refer to specialized chemical databases or perform their own analyses for detailed spectral characterization.

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